molecular formula C20H24N4O3 B6031129 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

カタログ番号: B6031129
分子量: 368.4 g/mol
InChIキー: CNDOIRUJJNOLQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one features a tetrahydroquinazolinone core fused with a piperazine ring substituted by a 1,3-benzodioxol-5-ylmethyl group. This structural framework is common in pharmacologically active compounds targeting enzymes or neurotransmitter receptors .

特性

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19-15-3-1-2-4-16(15)21-20(22-19)24-9-7-23(8-10-24)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11H,1-4,7-10,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOIRUJJNOLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a quinazolinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like xylene and catalysts such as potassium carbonate, with heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

化学反応の分析

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring.

科学的研究の応用

Pharmacological Applications

  • Dopamine Agonist Activity
    • The compound has been studied for its role as a dopamine agonist, particularly in the treatment of Parkinson's disease. It acts on dopamine receptors to alleviate symptoms such as tremors and rigidity .
  • Antipsychotic Effects
    • Research indicates that derivatives of this compound may exhibit antipsychotic properties by modulating neurotransmitter systems, particularly through serotonin and dopamine receptor interactions .
  • Antidepressant Potential
    • Preliminary studies suggest that the compound may have antidepressant effects, potentially through enhancing serotonergic and noradrenergic neurotransmission .
  • Neuroprotective Effects
    • The neuroprotective properties of this compound have been highlighted in studies focusing on oxidative stress reduction in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Parkinson's Disease Management

A clinical trial involving patients with Parkinson's disease demonstrated that the administration of piribedil significantly improved motor functions compared to placebo. The study reported a reduction in tremor severity and an overall improvement in quality of life metrics among participants .

Case Study 2: Antipsychotic Efficacy

In a double-blind study assessing the efficacy of the compound in patients with schizophrenia, results indicated that subjects receiving the treatment showed significant reductions in psychotic symptoms compared to those on standard antipsychotic medications. The study emphasized the importance of further research into the long-term effects and safety profile of this compound .

作用機序

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Core Modifications

  • Piribedil (2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine): Shares the benzodioxolylmethyl-piperazine motif but replaces the tetrahydroquinazolinone with a pyrimidine ring. Piribedil is a dopamine agonist used in Parkinson’s disease, highlighting the pharmacological relevance of the benzodioxole-piperazine scaffold .
  • 2-(4-Benzylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Replaces the benzodioxolylmethyl group with a benzyl substituent.

Substituent Variations

  • Tankyrase-2 Inhibitor (PDB: 5ZQO): Features a 2-methoxyphenyl-piperazine substituent on the tetrahydroquinazolinone core. The methoxy group enhances lipophilicity compared to the benzodioxole system, influencing enzyme inhibition potency .
  • 7-(3,4-Dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one : Incorporates a pyridinyl-piperazine group and dimethoxyphenyl substituent. The pyridine nitrogen may facilitate hydrogen bonding, while dimethoxy groups increase steric bulk .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Analogues

Compound Name Core Structure Substituent on Piperazine Molecular Formula Key Properties/Activities
Target Compound Tetrahydroquinazolinone 1,3-Benzodioxol-5-ylmethyl C₁₉H₁₈N₄O₃ High polarity, metabolic stability
Piribedil Pyrimidine 1,3-Benzodioxol-5-ylmethyl C₁₆H₁₈N₄O₂ Dopamine agonist
2-(4-Benzylpiperazin-1-yl)-quinazolinone Tetrahydroquinazolinone Benzyl C₁₉H₂₂N₄O Reduced electron density
Tankyrase-2 Inhibitor (5ZQO) Tetrahydroquinazolinone 2-Methoxyphenyl C₂₀H₂₂N₄O₂ Enzyme inhibition (Tankyrase-2)
7-(3,4-Dimethoxyphenyl)-quinazolinone Tetrahydroquinazolinone Pyridin-2-yl C₂₅H₂₇N₅O₃ Enhanced hydrogen bonding

Pharmacological Implications

  • Benzodioxole vs. Benzyl : The methylenedioxy group in the target compound enhances electron density and resistance to oxidative metabolism compared to the benzyl group in ’s analogue .
  • Methoxy vs.
  • Core Flexibility: The tetrahydroquinazolinone core provides conformational rigidity compared to piribedil’s pyrimidine, possibly improving target selectivity .

生物活性

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one , commonly referred to as piribedil, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2
  • Molar Mass : 298.34 g/mol
  • CAS Number : 3605-01-4

The compound features a complex structure that includes a piperazine ring and a benzodioxole moiety, which contribute to its unique pharmacological properties.

Piribedil functions primarily as a dopamine agonist , which means it stimulates dopamine receptors in the brain. This mechanism is particularly beneficial in the treatment of Parkinson's disease, where it helps alleviate symptoms such as tremors and rigidity by enhancing dopaminergic activity. Additionally, it has been shown to improve peripheral circulation by increasing femoral blood flow through the inhibition of sympathetic nerve tone .

Pharmacological Effects

  • Dopaminergic Activity : Piribedil's role as a dopamine agonist makes it effective in managing Parkinson's disease symptoms. Clinical studies have demonstrated its efficacy in reducing tremors and improving motor functions in patients .
  • Peripheral Circulation : The compound has been noted for its ability to enhance blood flow in peripheral tissues, which can be beneficial for conditions related to vascular health .
  • Antidiabetic Potential : Recent studies have explored related benzodioxole derivatives for their antidiabetic properties. Compounds with similar structures have shown significant inhibition of α-amylase, suggesting potential applications in diabetes management .

In Vitro and In Vivo Studies

Study TypeFindings
In vitroSignificant inhibition of α-amylase by benzodioxole derivatives with IC50 values ranging from 0.68 µM to 0.85 µM .
In vivoIn diabetic mice models, certain derivatives reduced blood glucose levels significantly (from 252.2 mg/dL to 173.8 mg/dL) after administration .

Clinical Trials

A notable clinical trial involving piribedil focused on its efficacy in treating Parkinson's disease. Patients receiving piribedil showed marked improvement in motor function compared to those on placebo treatments. The trial highlighted the drug's long-lasting effects, with therapeutic benefits extending beyond 24 hours post-administration .

Research on Derivatives

Research into derivatives of piribedil has revealed promising results regarding their cytotoxicity against cancer cell lines while maintaining safety profiles for normal cells. For instance, specific derivatives demonstrated significant anticancer activity with IC50 values between 26–65 µM against various cancer types .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。